N-(Trimethylsilyl)acetamide
Overview
Description
N-(Trimethylsilyl)acetamide: is an organosilicon compound with the chemical formula C5H13NOSi . It is a colorless to pale yellow liquid that is highly moisture-sensitive. This compound is widely used in organic synthesis as a silylating agent, which helps in the protection of functional groups such as amines, alcohols, and carboxylic acids during chemical reactions .
Mechanism of Action
Target of Action
N-(Trimethylsilyl)acetamide, also known as TMS acetamide, is a silylating agent used in organic synthesis . It primarily targets various functional groups in organic compounds, such as amines, amides, carboxylic acids, alcohols, enols, and phenols . The role of these targets is to undergo a silylation reaction, which increases the volatility of the compound, making it suitable for gas chromatography .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the silicon atom of the silyl donor, producing a bimolecular transition state . This reaction results in the formation of volatile trimethylsilyl derivatives of the target functional groups . The reaction conditions are generally mild and neutral, and the byproducts are sufficiently volatile to be easily removed from the reaction mixture by evaporation under reduced pressure .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of various organic compounds. The silylation reaction catalyzed by this compound can activate various functional groups during the formation of nucleosides, peptides, and heterocycles . The downstream effects include the formation of volatile derivatives suitable for analysis by gas chromatography .
Pharmacokinetics
Its physical properties, such as its boiling point of 84°c at 18 mmhg and its density of 0.859±0.06 g/cm3 , suggest that it would have low bioavailability if administered orally or intravenously.
Result of Action
The result of the action of this compound is the formation of volatile trimethylsilyl derivatives of the target functional groups . These derivatives are more suitable for analysis by gas chromatography, allowing for the identification and quantification of the original compounds .
Action Environment
This compound is extremely sensitive to moisture . It reacts rapidly with solvents containing OH and NH groups . Therefore, the compound’s action, efficacy, and stability are highly influenced by the environmental factors, particularly the presence of moisture. It is recommended to handle and store this compound in an inert atmosphere and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
N-(Trimethylsilyl)acetamide interacts with various enzymes, proteins, and other biomolecules. It is known to act as an allyl group scavenger and shows compatibility with Fluorenylmethyloxycarbonyl chloride (Fmoc) protecting groups . The nature of these interactions is primarily due to the chemical structure of this compound, which allows it to participate in a variety of biochemical reactions.
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Trimethylsilyl)acetamide can be synthesized by reacting acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
CH3CONH2+ClSi(CH3)3+Et3N→CH3CONHSi(CH3)3+Et3NHCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent .
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities such as trimethylsilanol .
Chemical Reactions Analysis
Types of Reactions: N-(Trimethylsilyl)acetamide undergoes various types of chemical reactions, including:
Silylation: It reacts with alcohols, amines, and carboxylic acids to form trimethylsilyl ethers, amides, and esters, respectively.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Alcohols: React with this compound in the presence of a base to form trimethylsilyl ethers.
Amines: React to form trimethylsilyl amides.
Carboxylic Acids: React to form trimethylsilyl esters.
Major Products:
Trimethylsilyl Ethers: Formed from the reaction with alcohols.
Trimethylsilyl Amides: Formed from the reaction with amines.
Trimethylsilyl Esters: Formed from the reaction with carboxylic acids[][3].
Scientific Research Applications
Chemistry: N-(Trimethylsilyl)acetamide is extensively used in organic synthesis for the protection of functional groups. It is also used as a reagent in gas chromatography to increase the volatility of analytes, facilitating their detection and analysis .
Biology and Medicine: In biological research, it is used to protect sensitive functional groups in biomolecules during chemical modifications. It is also employed in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of silicone-based products and as a catalyst in various chemical processes .
Comparison with Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used for similar purposes but with different reactivity and selectivity.
Trimethylsilyl Chloride: A more reactive silylating agent that requires careful handling due to its high reactivity and potential for side reactions.
Trimethylsilyl Trifluoromethanesulfonate: A highly reactive silylating agent used in specialized applications where strong silylation is required.
Uniqueness: N-(Trimethylsilyl)acetamide is unique in its balance of reactivity and stability. It is less reactive than trimethylsilyl chloride, making it easier to handle and less prone to side reactions. it is still effective in silylating a wide range of functional groups, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
N-trimethylsilylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOSi/c1-5(7)6-8(2,3)4/h1-4H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFWUJCJKPUZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065454 | |
Record name | Acetamide, N-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13435-12-6 | |
Record name | Trimethylsilylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13435-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Trimethylsilyl)acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(trimethylsilyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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